4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-12-5-3-4-11(8-12)9-22-17-16-15(19-10-20-17)13-6-1-2-7-14(13)21-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOVSMUYAXWARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often include the use of a catalytic amount of sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzofuro[3,2-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and analgesic properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The compound may also exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuro[3,2-d]pyrimidine Derivatives
Key Observations :
- Thioether vs. Halogen Substituents: The thioether group in the target compound (vs.
- Fluorine Position: The 3-fluorobenzyl group (target) vs.
Key Insights :
- Anticancer Potential: Fluorinated thioether derivatives (e.g., target compound) are hypothesized to exhibit enhanced anticancer activity due to improved target affinity and metabolic stability compared to non-fluorinated analogs .
- Enzyme Inhibition : The 4-(4-methyl-1-piperazinyl)-2-phenyl analog () demonstrates strong TS binding, suggesting that electron-donating groups (e.g., piperazinyl) synergize with the benzofuropyrimidine core for inhibitory effects .
Biological Activity
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives related to benzofuro[3,2-d]pyrimidine. For instance, compounds derived from this class have shown promising results against several cancer cell lines. A notable compound demonstrated an IC50 value of 7.7 μM against the H460 cell line, indicating significant inhibitory effects on tumor growth .
Table 1: Antitumor Activities of Related Compounds
| Compound ID | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3g | H460 | 7.7 |
| 3g | A549 | 18.9 |
| 3g | U251 | 13.3 |
Enzyme Inhibition
The compound also exhibits inhibitory activity against specific enzymes, notably MIF2 (Macrophage Migration Inhibitory Factor). The structure-activity relationship analysis indicates that modifications in the aromatic ring can significantly enhance the inhibitory potency. For example, a derivative with a chlorophenyl group showed an IC50 value of 5.1 μM, demonstrating improved activity compared to its analogs .
Table 2: MIF2 Tautomerase Inhibition Potency
| Compound ID | IC50 (μM) | Structural Modification |
|---|---|---|
| R110 | 15 ± 0.8 | Base compound |
| 3b | 7.2 ± 0.6 | Bromo-substituted analog |
| 7d | 5.1 ± 0.5 | Chlorophenyl substitution |
| 7h | 1.7 ± 0.1 | CF3 substitution on phenyl ring |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the benzofuro[3,2-d]pyrimidine core can lead to enhanced biological activity. The presence of electron-withdrawing groups such as CF3 or halogens on the aromatic rings has been associated with increased potency against both tumor cells and enzyme targets.
Key Findings
- Electron-Withdrawing Groups: The introduction of CF3 or Cl groups significantly improves the inhibitory effect on MIF2.
- Aromatic Substituents: Larger aromatic groups at specific positions enhance antitumor activity.
- Chain Length Variations: Altering the length of substituents on the thiophene core affects biological activity; for example, replacing butyl with phenethyl increased potency.
Study on Antitumor Activity
A study conducted on tetrahydrobenzothieno[2,3-d]pyrimidine derivatives revealed that compounds with larger substituents exhibited higher FGFR1 inhibition rates and showed moderate to potent antitumor activities across various cell lines . These findings suggest that further exploration into structural modifications could yield even more effective anticancer agents.
Evaluation Against MIF2
The evaluation of MIF2 tautomerase inhibitors demonstrated that compounds with specific substitutions could significantly lower IC50 values, indicating stronger inhibition. This suggests a potential pathway for developing therapeutic agents targeting MIF2-related pathways in diseases such as cancer and autoimmune disorders .
Q & A
Q. Methodology :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 4.3–4.5 ppm and thioether linkage at δ 2.8–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 381.08) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking in the benzofuropyrimidine core .
Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antifungal)?
Q. Case Analysis :
- Anticancer Activity : IC₅₀ values of 2.1–8.7 µM against pancreatic cancer cell lines (e.g., PANC-1) via inhibition of tyrosine kinases .
- Antifungal Activity : Inhibition of Candida albicans CaPkc1 (IC₅₀ = 100 µM) by disrupting cell wall integrity .
Resolution Strategies :- Target Selectivity Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structural Modifications : Introduce substituents (e.g., methyl groups) to enhance specificity for cancer targets while reducing antifungal activity .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?
Q. Approach :
Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 3-fluorobenzyl with chlorobenzyl or methyl groups) .
Biological Screening : Test against panels of cancer cell lines (e.g., NCI-60) and fungal strains to compare potency .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like TS (thymidylate synthase) or CaPkc1 .
Q. Example SAR Findings :
| Substituent | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 3-Fluorobenzylthio | 2.1 (PANC-1) | Tyrosine Kinase |
| 3-Chlorobenzylthio | 4.5 (PANC-1) | Tyrosine Kinase |
| 3-Methylbenzylthio | 15.8 (PANC-1) | CaPkc1 |
| Fluorinated analogs show superior anticancer activity due to enhanced lipophilicity and target binding . |
Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Q. Strategies :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve bioavailability .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ = 4.2 hrs) .
- Toxicity Screening : Ames test and hERG channel inhibition assays ensure safety margins (e.g., LD₅₀ > 500 mg/kg in rodents) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis confirms stoichiometry (e.g., C₁₇H₁₂FN₃OS) .
Advanced: How do researchers address conflicting data in enzyme inhibition assays?
Example Conflict : Discrepancies in IC₅₀ values for CaPkc1 inhibition (50–150 µM) .
Solutions :
- Standardized Assay Conditions : Use uniform ATP concentrations (10 µM) and enzyme batches .
- Negative Controls : Include staurosporine (known CaPkc1 inhibitor) to validate assay reliability .
Basic: What are the primary biological targets of this compound?
- Validated Targets :
Advanced: What computational tools predict the compound’s drug-likeness?
- ADME Prediction : SwissADME calculates parameters like LogP (2.67) and GI absorption (92%) .
- Toxicity Risk : ProTox-II flags potential hepatotoxicity (Probability = 0.72) .
Advanced: How is crystallographic data utilized in lead optimization?
- Binding Mode Analysis : X-ray structures (PDB ID: 5X66) reveal key interactions (e.g., hydrogen bonds with TS active site residues) .
- Scaffold Hopping : Modify the benzofuropyrimidine core to improve π-cation interactions with kinase ATP pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
